molecular formula C15H21NO B5138706 1-(4-propylbenzoyl)piperidine

1-(4-propylbenzoyl)piperidine

Cat. No.: B5138706
M. Wt: 231.33 g/mol
InChI Key: SZVBMQNUCTYOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-propylbenzoyl)piperidine, also known as 4-PPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to interact with various biological targets.

Mechanism of Action

The exact mechanism of action of 1-(4-propylbenzoyl)piperidine is not fully understood. However, it is believed to exert its effects by modulating the activity of various receptors and ion channels in the brain. For example, it has been shown to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can exert a wide range of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in schizophrenia. It has also been shown to modulate the activity of voltage-gated calcium channels, which may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-propylbenzoyl)piperidine in lab experiments is its high potency and selectivity for various biological targets. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one of the main limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 1-(4-propylbenzoyl)piperidine. One area of interest is the development of more selective and potent analogs of this compound for use in various therapeutic applications. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may provide insights into the underlying biology of various neurological and psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of this compound, especially in the context of long-term use and potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a valuable tool for studying the underlying biology of various neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-propylbenzoyl)piperidine involves the reaction of 4-propylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-propylbenzoyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to interact with various biological targets such as dopamine receptors, sigma receptors, and voltage-gated calcium channels. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease.

Properties

IUPAC Name

piperidin-1-yl-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBMQNUCTYOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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